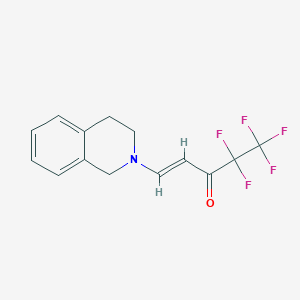

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

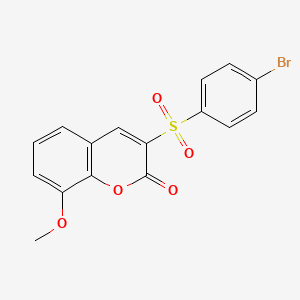

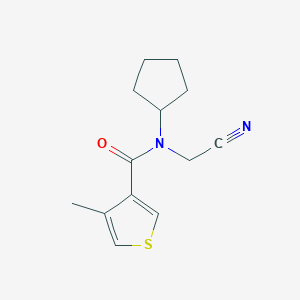

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline, but the nitrogen atom is in a different position. The isoquinoline structure is present in many natural and synthetic products .

Molecular Structure Analysis

The compound has an isoquinoline structure, which is a bicyclic molecule with a benzene ring fused to a pyridine ring . It also has a pentafluoropent-1-en-3-one group attached to it, which includes a carbon-carbon double bond and five fluorine atoms .Chemical Reactions Analysis

Isoquinoline compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the isoquinoline core. For example, the presence of fluorine atoms could affect the compound’s reactivity and stability .Scientific Research Applications

Synthesis Techniques

Research has explored various synthesis techniques for compounds related to isoquinoline derivatives. For instance, a study detailed the synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline through a multi-step reaction, achieving an overall yield of 47.6% (Huang Wei-yi, 2006). Another research effort developed metal-free reactions of 1,4-diynes and 1-en-4-yn-3-ones with isoquinoline and quinoline N-oxides, showcasing a broad substrate scope and functional group tolerance, leading to the formation of 3,4-dihydro-2H-pyrido[2,1-a]isoquinolines with green-blue fluorescence properties (Binghua Zhang et al., 2017).

Chemical Transformations

Innovative chemical transformations of isoquinoline derivatives have been documented. A process involved superacidic activation of 1- and 3-isoquinolinols, leading to various isoquinolinones through electrophilic reactions, showcasing the versatility of isoquinoline compounds in synthetic chemistry (K. Y. Koltunov et al., 2002). Another example is the facile synthesis of fused dihydroisoquinoline-naphthyridinone frameworks, expanding the structural diversity and potential applications of isoquinoline derivatives (V. Shuvalov, A. Fisyuk, 2022).

Future Directions

properties

IUPAC Name |

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F5NO/c15-13(16,14(17,18)19)12(21)6-8-20-7-5-10-3-1-2-4-11(10)9-20/h1-4,6,8H,5,7,9H2/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMNXDDSCMRIDC-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C=CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)/C=C/C(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2819049.png)

![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)

![8-(2-Chloroethyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2819057.png)

![6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2819059.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819062.png)

![3-(3,4-Dimethylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)